molecular formula C16H14N4O2 B7850628 3-(2-hydroxy-4-methylanilino)-6-phenyl-2H-1,2,4-triazin-5-one

3-(2-hydroxy-4-methylanilino)-6-phenyl-2H-1,2,4-triazin-5-one

Cat. No.: B7850628
M. Wt: 294.31 g/mol
InChI Key: VODSRDNXKBAVNP-UHFFFAOYSA-N
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Description

3-(2-hydroxy-4-methylanilino)-6-phenyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazine ring substituted with a hydroxy-methylanilino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-4-methylanilino)-6-phenyl-2H-1,2,4-triazin-5-one typically involves the reaction of 2-hydroxy-4-methylaniline with a suitable triazine precursor under controlled conditions. One common method involves the use of a condensation reaction where 2-hydroxy-4-methylaniline is reacted with 6-phenyl-1,2,4-triazin-5-one in the presence of a catalyst such as triethylamine. The reaction is usually carried out in a solvent like diphenyl ether at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-4-methylanilino)-6-phenyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives of the triazine ring.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-4-methylanilino)-6-phenyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes through binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, its ability to undergo redox reactions may contribute to its therapeutic effects by modulating oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-4-methylaniline: A precursor in the synthesis of the target compound.

    6-phenyl-1,2,4-triazin-5-one: Another triazine derivative with similar structural features.

    2-hydroxy-4-methylquinoline: Shares the hydroxy-methyl substitution pattern but differs in the core heterocyclic structure.

Uniqueness

3-(2-hydroxy-4-methylanilino)-6-phenyl-2H-1,2,4-triazin-5-one is unique due to its combination of a triazine ring with a hydroxy-methylanilino group and a phenyl group. This unique structure imparts specific chemical properties, such as the ability to form stable complexes with metal ions and undergo various chemical reactions, making it valuable in diverse applications.

Properties

IUPAC Name

3-(2-hydroxy-4-methylanilino)-6-phenyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-10-7-8-12(13(21)9-10)17-16-18-15(22)14(19-20-16)11-5-3-2-4-6-11/h2-9,21H,1H3,(H2,17,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODSRDNXKBAVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=O)C(=NN2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=O)C(=NN2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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